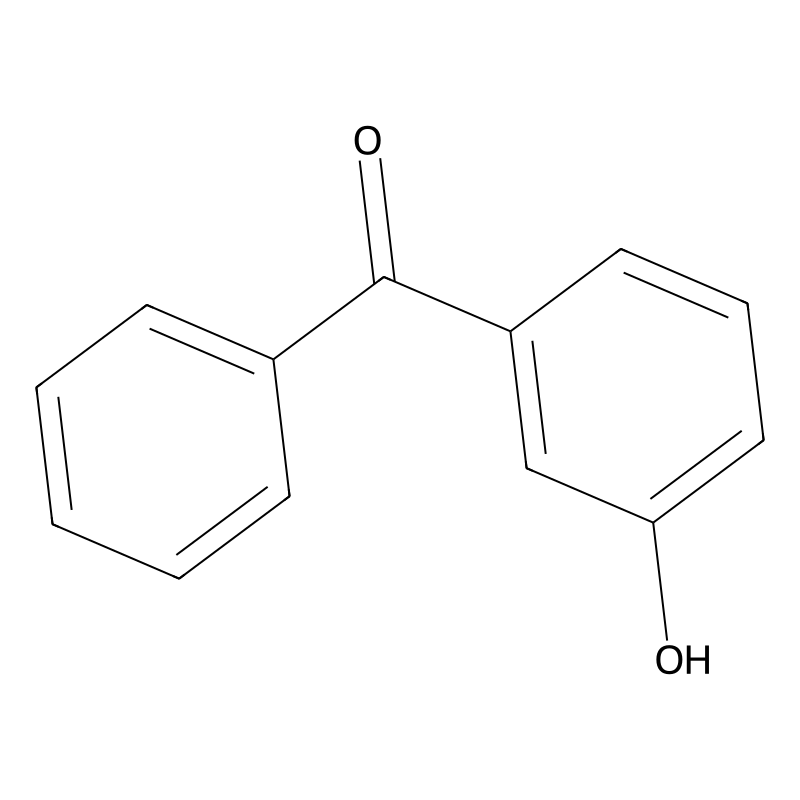

3-Hydroxybenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Hydroxybenzophenone (CAS: 13020-57-0) is a monosubstituted aromatic ketone, a member of the hydroxybenzophenone class of compounds. Its core structure, featuring a benzoyl group attached to a phenol ring at the meta-position, serves as a critical synthon in the production of pharmaceuticals and specialty polymers. The reactivity of its hydroxyl and ketone functional groups, along with the specific stereoelectronic effects imparted by the meta-substitution, dictates its primary utility as a precursor where precise isomeric purity is essential for downstream reaction success and final product performance. [1]

Substituting 3-Hydroxybenzophenone with its positional isomers, 2-hydroxybenzophenone or 4-hydroxybenzophenone, often leads to process failure or undesirable product characteristics. The meta-position of the hydroxyl group results in unique electronic distribution, hydrogen bonding capability, and steric access compared to the ortho and para isomers. [1] This seemingly minor structural difference fundamentally alters photochemical reaction pathways, multi-step synthesis yields, and polymer properties. For applications requiring specific excited-state behavior or regioselective derivatization, such as in certain photosensitizers or pharmaceutical intermediates, the use of an isomeric mixture or the incorrect isomer can result in significantly different, non-functional, or impure final products. [2]

References

- [1] Placzek, M., Dendorfer, M., Przybilla, B., Gilbertz, K. P., & Eberlein, B. (2013). Photosensitizing properties of compounds related to benzophenone. Acta dermato-venereologica, 93(1), 30–32.

- [2] Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Materials Today: Proceedings. 2022.

Required Precursor for Third-Generation Selective Estrogen Receptor Modulators (SERMs)

3-Hydroxybenzophenone is a documented key intermediate in the synthesis of advanced, third-generation Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene. [REFS-1, REFS-2] The molecular architecture of these drugs requires the specific meta-phenolic structure that 3-HBP provides for building the final indole-based core. Using the para-isomer, 4-hydroxybenzophenone, would result in a different molecular scaffold, failing to produce the target drug. This makes 3-HBP a non-substitutable precursor for this specific, high-value pharmaceutical application.

| Evidence Dimension | Precursor role in synthesis |

| Target Compound Data | Required for synthesis of indole-based SERMs like Bazedoxifene. |

| Comparator Or Baseline | 4-Hydroxybenzophenone, a common isomer, cannot be used as it leads to the wrong final molecular structure. |

| Quantified Difference | Qualitatively non-interchangeable; yields the correct target molecule vs. an incorrect one. |

| Conditions | Multi-step organic synthesis of third-generation SERMs. |

For pharmaceutical manufacturers, sourcing the correct isomer is critical for API synthesis, regulatory compliance, and therapeutic efficacy.

Distinct Photophysical Properties from Isomeric UV Stabilizers

Unlike 2-hydroxybenzophenone, which relies on a highly efficient excited-state intramolecular proton transfer (ESIPT) for photostability due to its ortho-hydroxyl group, 3-hydroxybenzophenone lacks this specific feature. [1] This results in different excited-state lifetimes and deactivation pathways. While 4-hydroxybenzophenone also lacks ESIPT, its fluorescence properties and excited-state acidity are distinct from the 3-isomer due to the para-substitution. [2] This makes 3-hydroxybenzophenone suitable for applications where it functions as a photosensitizer or where the specific energy levels of its excited states are required, in contrast to the rapid, non-radiative decay mechanism dominant in the 2-isomer.

| Evidence Dimension | Photochemical deactivation pathway |

| Target Compound Data | Lacks the intramolecular hydrogen bond necessary for ESIPT; deactivates through other pathways (e.g., intersystem crossing, fluorescence). |

| Comparator Or Baseline | 2-Hydroxybenzophenone: Dominated by an ultra-fast, non-radiative ESIPT decay pathway. 4-Hydroxybenzophenone: Exhibits fluorescence that is highly sensitive to solvent and pH. |

| Quantified Difference | Qualitatively different primary photophysical mechanism. |

| Conditions | UV irradiation in solution or polymer matrix. |

This determines the compound's suitability as either a photostabilizer (like 2-HBP) or a photosensitizer, a critical distinction in formulating coatings, polymers, and photoresists.

Differentiated Electrochemical Reduction Potential Compared to Unsubstituted Benzophenone

The electrochemical reduction of benzophenones occurs in two one-electron steps. [1] The presence of the electron-donating hydroxyl group in 3-hydroxybenzophenone shifts the reduction potential compared to the unsubstituted benzophenone core. While direct comparative data for all three isomers under identical conditions is sparse, studies on substituted benzophenones show that electron-donating groups make the ketone harder to reduce (shift potential to more negative values). This property is critical in electrosynthesis or when the molecule must resist reduction in a specific chemical environment.

| Evidence Dimension | First reduction half-wave potential (E1/2) |

| Target Compound Data | Reduction potential is modulated by the electron-donating -OH group. |

| Comparator Or Baseline | Benzophenone (unsubstituted): Serves as the baseline for electrochemical reduction. |

| Quantified Difference | Potential is shifted to a more negative value compared to benzophenone. |

| Conditions | Cyclic voltammetry in an aprotic solvent (e.g., DMF). |

This difference in reduction potential allows for selective electrochemical reactions and ensures stability in processes where other reducible groups must remain intact.

Mandatory Intermediate for Specific Pharmaceutical APIs

As a direct consequence of its unique structure, this compound is the required starting material for synthesizing certain high-value APIs, such as indole-based SERMs. In this context, its procurement is non-negotiable, as isomeric substitutes like 4-hydroxybenzophenone would lead to the synthesis of incorrect, inactive, or unpatentable molecules. [1]

Development of Specialty Monomers for Polyetherketones (PEKK)

The meta-linkage provided by 3-hydroxybenzophenone can be exploited in the synthesis of specialty poly(ether ketone ketone) (PEKK) polymers. The use of a meta-isomer, as opposed to the more linear para-isomers (derived from 4-hydroxybenzophenone), can disrupt chain packing, potentially improving solubility and processability for specific high-performance applications where melt-flow characteristics are critical. [2]

Backbone for Photosensitizers and Organic Electronic Materials

Given that its photophysical properties differ significantly from the rapidly deactivating 2-hydroxybenzophenone, the 3-isomer is a more suitable candidate for applications that require a longer-lived excited state. This makes it a valuable core structure for developing photosensitizers used in photodynamic therapy or as building blocks for organic electronic materials where energy transfer, not dissipation, is the desired outcome. [3]

References

- [1] Komm, B. S., & Lyttle, C. R. (2012). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. ScienceOpen.

- [2] Srinivasan, S., et al. (2018). Poly(ether ketone ketone) polymers, corresponding synthesis methods and polymer compositions and articles made therefrom. WO2018115033A1.

- [3] Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta dermato-venereologica, 93(1), 30–32.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant